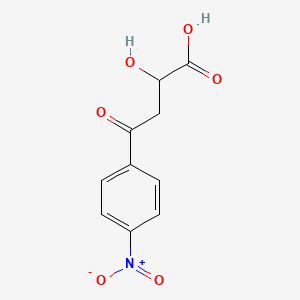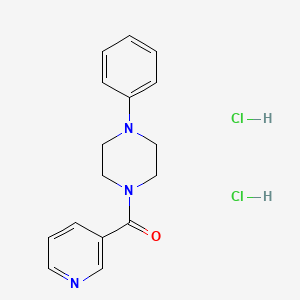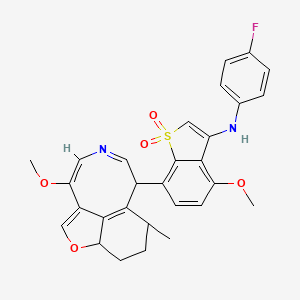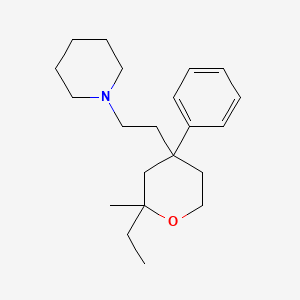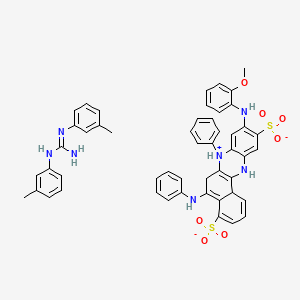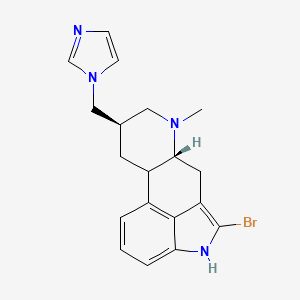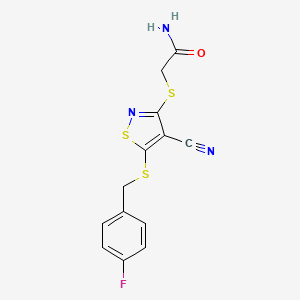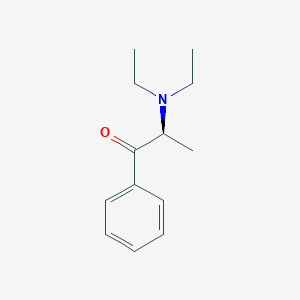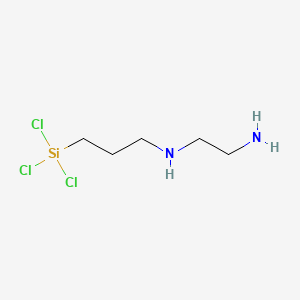
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine typically involves the reaction of 3-(trichlorosilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(Trichlorosilyl)propylamine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compounds. The industrial methods often incorporate automated systems for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction with water is often catalyzed by acids or bases to enhance the reaction rate.
Condensation Reactions: These reactions are usually conducted under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane-linked compounds.
科学的研究の応用
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is explored for its potential in bioconjugation and surface modification of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine involves its ability to form covalent bonds with other molecules through the reactive trichlorosilyl group. This reactivity allows it to modify surfaces and create stable linkages with organic and inorganic materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Uniqueness
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is unique due to the presence of both the trichlorosilyl group and the ethanediamine moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications that require strong adhesion, surface modification, and functionalization.
特性
CAS番号 |
73448-62-1 |
|---|---|
分子式 |
C5H13Cl3N2Si |
分子量 |
235.6 g/mol |
IUPAC名 |
N'-(3-trichlorosilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H13Cl3N2Si/c6-11(7,8)5-1-3-10-4-2-9/h10H,1-5,9H2 |
InChIキー |
VNEIPLQIJYLZCR-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN)C[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


